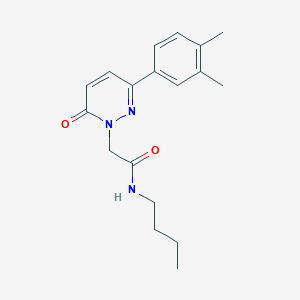

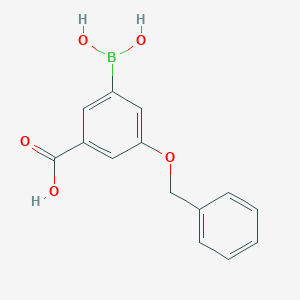

![molecular formula C8H12O3 B2741286 5-Oxaspiro[3.4]octane-3-carboxylic acid CAS No. 2309467-97-6](/img/structure/B2741286.png)

5-Oxaspiro[3.4]octane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxaspiro[3.4]octane-3-carboxylic acid, also known as OSCA, is a bicyclic lactone compound that has been gaining attention in the scientific community due to its potential applications in various fields. OSCA has a unique molecular structure that makes it an interesting compound for research, particularly in the areas of pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Novel Spirocycles for Drug Discovery

Researchers have synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery applications. These novel spirocycles were created through robust, step-economic routes, including enantioselective approaches, highlighting their potential as versatile scaffolds in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Enzymatic Reactivity and Stereochemistry

The stereochemistry of spiroepoxides, such as the 1-oxaspiro[2.5]octane moiety, plays a crucial role in biological activity, with O-axial C3 epimers showing a preference in biological reactions. The yeast epoxide hydrolase (YEH) from Rhodotorula glutinis was found to hydrolyze O-axial C3 epimers of various 1-oxaspiro[2.5]octanes faster than their O-equatorial counterparts, demonstrating the enzyme's effectiveness in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

Heterospirocyclic Compounds in Peptide Synthesis

The synthesis of heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been explored for their application as novel dipeptide synthons. These compounds have been successfully used in the synthesis of complex peptides, demonstrating their potential as building blocks in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Compounds as Corrosion Inhibitors

Spirocyclic compounds have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study demonstrated that certain spirocyclic derivatives are effective in preventing corrosion, suggesting their potential use in materials science and engineering (Chafiq et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of spirocyclic compounds, including 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, have been explored, providing insights into the stereochemical and conformational properties of these molecules. This research contributes to a deeper understanding of spirocyclic compounds' chemical behavior and potential applications in various fields (Chiaroni et al., 2000).

Propiedades

IUPAC Name |

5-oxaspiro[3.4]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-2-4-8(6)3-1-5-11-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODOSBNWMUOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC2C(=O)O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[3.4]octane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)

![4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741218.png)

![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2741224.png)

![6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2741226.png)